molecular formula C13H9BrClN B14652236 Benzenecarboximidoyl chloride, N-(4-bromophenyl)- CAS No. 51300-42-6

Benzenecarboximidoyl chloride, N-(4-bromophenyl)-

Cat. No.: B14652236
CAS No.: 51300-42-6
M. Wt: 294.57 g/mol
InChI Key: OJLZVWJPGCYGOU-UHFFFAOYSA-N
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Description

Benzenecarboximidoyl chloride, N-(4-bromophenyl)- is an organic compound with the molecular formula C13H9BrClNO. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 4-bromophenyl group. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidoyl chloride, N-(4-bromophenyl)- typically involves the reaction of benzenecarboximidoyl chloride with 4-bromoaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of Benzenecarboximidoyl chloride, N-(4-bromophenyl)- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidoyl chloride, N-(4-bromophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted benzenecarboximidoyl derivative.

Scientific Research Applications

Benzenecarboximidoyl chloride, N-(4-bromophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarboximidoyl chloride, N-(4-bromophenyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarboximidoyl chloride, N-(4-bromophenyl)- is unique due to its specific functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it valuable in multiple research fields.

Properties

CAS No.

51300-42-6

Molecular Formula

C13H9BrClN

Molecular Weight

294.57 g/mol

IUPAC Name

N-(4-bromophenyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C13H9BrClN/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

OJLZVWJPGCYGOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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